molecular formula C5H7N B13582330 3-Isocyano-2-methylprop-1-ene

3-Isocyano-2-methylprop-1-ene

Cat. No.: B13582330
M. Wt: 81.12 g/mol
InChI Key: STTAGFRRJKKZFE-UHFFFAOYSA-N
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Description

3-Isocyano-2-methylprop-1-ene is an organic compound with the molecular formula C5H7N. It is characterized by the presence of an isocyano group (-N=C) attached to a methylpropene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isocyano-2-methylprop-1-ene can be synthesized through a multi-step chemical process. One common method involves the reaction of 2-methylprop-1-ene with phosgene (COCl2) to form an intermediate chloroformate, which is then treated with ammonia to yield the desired isocyano compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Isocyano-2-methylprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Isocyano-2-methylprop-1-ene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-Isocyano-2-methylprop-1-ene exerts its effects involves the reactivity of the isocyano group. This group can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds. The pathways involved depend on the specific reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

Uniqueness: 3-Isocyano-2-methylprop-1-ene is unique due to its specific arrangement of the isocyano group and the methylpropene backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

Molecular Formula

C5H7N

Molecular Weight

81.12 g/mol

IUPAC Name

3-isocyano-2-methylprop-1-ene

InChI

InChI=1S/C5H7N/c1-5(2)4-6-3/h1,4H2,2H3

InChI Key

STTAGFRRJKKZFE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C[N+]#[C-]

Origin of Product

United States

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